molecular formula C6H4BrN3 B2803473 2-Amino-6-bromoisonicotinonitrile CAS No. 1186194-69-3

2-Amino-6-bromoisonicotinonitrile

Cat. No.: B2803473
CAS No.: 1186194-69-3
M. Wt: 198.023
InChI Key: UDTZCELLDLHEON-UHFFFAOYSA-N
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Description

2-Amino-6-bromoisonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3 It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the 2-position and a bromine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by amination. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromoisonicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often utilized in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Amino-6-azidoisonicotinonitrile, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

2-Amino-6-bromoisonicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromoisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloroisonicotinonitrile: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-6-fluoroisonicotinonitrile: Contains a fluorine atom at the 6-position.

    2-Amino-6-iodoisonicotinonitrile: Features an iodine atom at the 6-position.

Uniqueness

2-Amino-6-bromoisonicotinonitrile is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

2-amino-6-bromopyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTZCELLDLHEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-69-3
Record name 2-amino-6-bromopyridine-4-carbonitrile
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